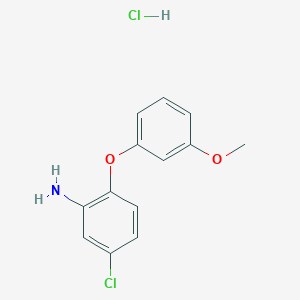

5-Chloro-2-(3-methoxyphenoxy)aniline

Description

5-Chloro-2-(3-methoxyphenoxy)aniline is a halogenated aniline derivative featuring a chloro substituent at position 5 of the benzene ring and a 3-methoxyphenoxy group at position 2. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of ligands targeting nuclear receptors like Nurr1 (e.g., derivatives in –3) . Its structural motif—combining electron-withdrawing (chloro) and electron-donating (methoxy) groups—influences both physicochemical properties and biological interactions.

Properties

IUPAC Name |

5-chloro-2-(3-methoxyphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-16-10-3-2-4-11(8-10)17-13-6-5-9(14)7-12(13)15/h2-8H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFJQBAQYFXCBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276124 | |

| Record name | 5-Chloro-2-(3-methoxyphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937606-31-0 | |

| Record name | 5-Chloro-2-(3-methoxyphenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937606-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-(3-methoxyphenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-methoxyphenoxy)aniline typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-chloro-2-nitroaniline with 3-methoxyphenol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often require elevated temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-methoxyphenoxy)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

5-Chloro-2-(3-methoxyphenoxy)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-methoxyphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxyphenoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues, their substituent variations, and molecular properties:

Key Observations :

Physicochemical Properties

- Solubility: The trifluoromethyl analogue () is sparingly soluble in chloroform and methanol, whereas the methoxy group in the target compound likely enhances aqueous solubility .

- Acid-Base Behavior : The aniline group (pKa ~4.6) remains protonated under physiological pH, facilitating hydrogen bonding with biological targets.

Biological Activity

5-Chloro-2-(3-methoxyphenoxy)aniline is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This detailed article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chloro Group : Located at the 5th position of the aniline ring.

- Methoxyphenoxy Group : Attached at the 2nd position, contributing to its unique reactivity and biological activity.

This distinct arrangement allows for targeted interactions with various molecular pathways, making it a valuable compound in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The mechanism of action primarily involves:

- Disruption of Bacterial Cell Membranes : The compound may compromise the integrity of microbial cell membranes, leading to cell death.

- Inhibition of Essential Enzymes : It may inhibit key enzymes within microbial cells, further contributing to its antimicrobial effects.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Candida albicans | 20 µg/mL |

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies suggest that it may induce apoptosis (programmed cell death) in cancer cells through:

- Cell Cycle Arrest : The compound can halt the progression of cancer cells through various phases of the cell cycle.

- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of Apoptosis | |

| HeLa (Cervical Cancer) | 30 | ROS Generation | |

| A549 (Lung Cancer) | 20 | Cell Cycle Arrest |

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several pathogenic strains. The results indicated that it effectively inhibited growth at low concentrations, demonstrating its potential as a therapeutic agent against infections caused by resistant strains.

Study on Anticancer Effects

Another study focused on the anticancer properties of this compound in vitro using various cancer cell lines. The findings revealed that it significantly reduced cell viability and induced apoptosis, suggesting its potential as a lead compound for developing new anticancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Cell Membrane Disruption : By altering membrane integrity, it can lead to increased permeability and eventual cell lysis.

- Oxidative Stress Induction : The generation of ROS can damage cellular components, triggering apoptotic pathways in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.